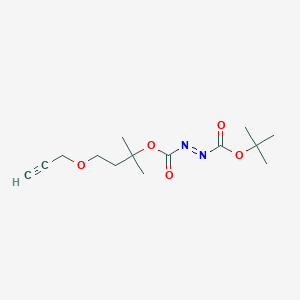
FeIII-PPIX ligand-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FeIII-PPIX ligand-18 is a novel potent antimalarial agent, binding to ferriprotoporphyrin-ix (feiii-ppix) (kd = 33 nm) against chloroquine-resistant and sensitive strains of plasmodium falciparum
科学的研究の応用
Antimalarial Activity
FeIII-PPIX ligand-18 demonstrates significant potential in antimalarial applications. For instance, a study describes the synthesis of a compound that binds ferriprotoporphyrin-IX (FeIII-PPIX) with high affinity, showing promising antimalarial activity against resistant strains of Plasmodium falciparum. This compound, by binding FeIII-PPIX, interferes with hemozoin formation, a crucial process in malaria pathogenesis, indicating a novel therapeutic approach to combat drug-resistant malaria (Saha et al., 2018).
Molecular Structure Studies
FeIII-PPIX ligand-18 plays a significant role in understanding the molecular structures and functionalities of various complexes. For example, research on dinuclear and mononuclear iron(II)−thiolate complexes with mixed CO/CN- ligands contributes to advances in the synthesis of iron sites of [Fe]-only hydrogenases. These studies help in elucidating the complex behavior and properties of FeIII-PPIX in different chemical environments (Liaw et al., 2000).
Iron(III) Peroxide-Activating Catalysts
FeIII-PPIX is also studied for its role in catalysis, particularly in the context of iron(II) complexes for oxidation reactions. A study on non-heme iron polyazadentate complexes as catalysts for oxidations by H2O2 sheds light on the efficiency of FeIII-PPIX in aromatic hydroxylations and the benefits of a reducing agent in such processes (Balland et al., 2004).
特性
製品名 |
FeIII-PPIX ligand-18 |
|---|---|
分子式 |
C16H19N3O |
分子量 |
269.348 |
IUPAC名 |
(E)-2-Isopropyl-5-methyl-4-((2-(pyridin-4-yl)hydrazono)methyl)phenol |
InChI |
InChI=1S/C16H19N3O/c1-11(2)15-9-13(12(3)8-16(15)20)10-18-19-14-4-6-17-7-5-14/h4-11,20H,1-3H3,(H,17,19)/b18-10+ |
InChIキー |
XNFPWNDAFWNDDT-VCHYOVAHSA-N |
SMILES |
OC1=CC(C)=C(/C=N/NC2=CC=NC=C2)C=C1C(C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FeIII-PPIX ligand-18; FeIII PPIX ligand 18; FeIIIPPIXligand18 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



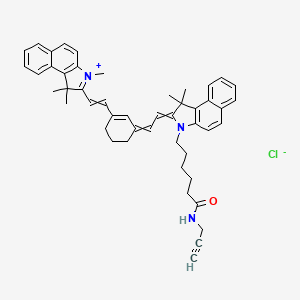
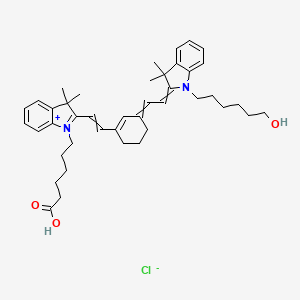
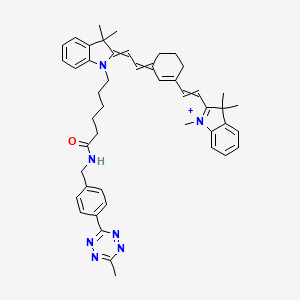
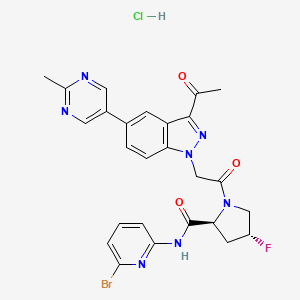
![N-[(1S)-1-cyclohexyl-2-{[3-(morpholin-4-yl)propanoyl]amino}ethyl]-N~2~-propanoyl-3-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-L-alaninamide](/img/structure/B1192631.png)
